Boc-L-thyronine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-thyronine typically involves the protection of the amino group of L-thyronine using a tert-butoxycarbonyl (Boc) group. One common method involves mixing L-thyronine with an aqueous solution of potassium hydroxide and adding di-tert-butyl dicarbonate ((Boc)₂O) in batches. The reaction is controlled to obtain this compound with high yield . This method is cost-effective, simple, and suitable for industrial production.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of cleanroom environments and adherence to good manufacturing practices (GMP) are essential to maintain the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-L-thyronine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various protected or functionalized derivatives .

Applications De Recherche Scientifique

Synthesis of Thyrotropin-Releasing Hormone (TRH) Analogs

Boc-L-thyronine is instrumental in the synthesis of TRH analogs, which are crucial for understanding the structure-activity relationship of thyroid hormones. TRH plays a vital role in stimulating the release of thyroid-stimulating hormone (TSH) from the pituitary gland, thereby regulating thyroid hormone production. Researchers utilize this compound to explore modifications that can enhance the therapeutic potential of TRH analogs for treating thyroid disorders .

Functional Group Modification Studies

The presence of the Boc protecting group allows for selective deprotection under specific conditions, enabling further chemical modifications. This property is particularly useful for studying how different functional groups affect the biological activity of L-thyroxine. By attaching various moieties to the deprotected amino group, researchers can assess their impact on hormone-receptor binding and downstream signaling pathways .

Interaction Studies with Transthyretin

This compound is employed in studies investigating its interaction with transthyretin (TTR), a protein responsible for transporting thyroid hormones in the bloodstream. By immobilizing this compound on solid supports, researchers can develop assays to identify molecules that compete with L-thyroxine for binding to TTR. This research is critical for developing drugs targeting TTR in various amyloidosis diseases .

Development of Thyroid Hormone Derivatives

The compound is also used in synthesizing various derivatives of L-thyroxine that exhibit distinct pharmacological properties. These derivatives are studied for their effects on metabolic processes and their potential therapeutic applications in treating conditions like hypothyroidism and other endocrine disorders .

Research on Self-Assembly Properties

Recent studies have explored the self-assembly characteristics of Boc-protected peptides, including those derived from this compound. These investigations reveal how Boc-protected compounds can form nanostructures, which may have implications for drug delivery systems and biomaterials . The ability to manipulate these structures at the nanoscale opens new avenues for biomedical applications.

Comparative Analysis with Other Thyroid Hormone Derivatives

The uniqueness of this compound can be highlighted through a comparative analysis with other compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Thyroxine | Natural thyroid hormone | Directly involved in regulating metabolism |

| N-Acetyl-L-thyroxine | Acetylated derivative | Enhanced stability but less reactive than Boc |

| N-(Benzoyloxy)carbonyl-L-thyroxine | Benzoyloxy group instead of tert-butyloxy | Different reactivity profile |

| 3,5-Diiodo-L-thyronine | Iodinated form | More potent biological activity |

This compound stands out due to its specific protective group that allows versatile synthetic applications while maintaining biological relevance akin to natural thyroxine.

Case Studies and Research Findings

- Synthesis and Characterization : A study demonstrated the successful synthesis of TRH analogs using this compound, revealing insights into their binding affinities and biological activities .

- Metabolic Studies : Research focusing on modified L-thyroxine derivatives showed promising results regarding their enhanced metabolic effects compared to unmodified versions, indicating potential therapeutic benefits .

- Nanostructure Formation : Investigations into self-assembling peptides derived from Boc-protected compounds indicated significant potential for creating advanced drug delivery systems due to their unique structural properties .

Mécanisme D'action

The mechanism of action of Boc-L-thyronine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to thyroid hormone receptors and modulating gene expression. This interaction influences various physiological processes, including metabolism, growth, and development . The Boc group protects the amino group during these interactions, allowing for controlled reactions and modifications .

Comparaison Avec Des Composés Similaires

Boc-L-thyronine can be compared with other similar compounds, such as:

L-thyronine: The unprotected form of the compound, which lacks the Boc group.

3,5-diiodo-L-thyronine: A derivative with different iodine substitutions, affecting its biological activity.

3,3’,5-triiodo-L-thyronine (T3): An active thyroid hormone with significant physiological effects.

This compound is unique due to the presence of the Boc protecting group, which allows for specific synthetic and research applications. This makes it a valuable compound in various fields of study .

Activité Biologique

Boc-L-thyronine, also known as Levothyroxine or L-thyroxine, is a synthetic derivative of the thyroid hormone thyroxine (T4). This compound plays a crucial role in various biological processes and has significant implications in both clinical and research settings. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, pharmacokinetics, and applications in scientific research.

Target of Action

This compound primarily acts by binding to thyroid hormone receptors (TRs), which are nuclear receptors that mediate the effects of thyroid hormones. This binding initiates a cascade of genomic responses that influence various physiological processes, including metabolism, growth, and development.

Mode of Action

Upon binding to TRs, this compound modulates gene expression by influencing the transcriptional activity of thyroid hormone-responsive genes. This action is vital for regulating energy metabolism, often referred to as the "calorigenic effect," which is particularly pronounced in adult mammals.

Biochemical Pathways

This compound impacts several biochemical pathways:

- Energy Metabolism : It enhances metabolic rate through increased oxygen consumption and heat production.

- Cellular Signaling : The compound influences cell signaling pathways that regulate growth and differentiation.

- Gene Expression : It alters the expression of genes involved in metabolism and cellular function by interacting with TRs in the nucleus.

Pharmacokinetics

The pharmacokinetics of this compound encompasses its absorption, distribution, metabolism, and excretion (ADME). Key points include:

- Absorption : The compound is well-absorbed when administered orally.

- Distribution : It is distributed throughout the body, with significant uptake in tissues with high metabolic activity.

- Metabolism : this compound undergoes conversion to its active form (triiodothyronine or T3) through deiodination processes mediated by enzymes such as deiodinases.

- Excretion : The compound is primarily excreted via renal pathways.

Cellular Effects

This compound exhibits various cellular effects:

- Modulation of Cell Function : It affects cellular metabolism and signaling pathways, influencing processes such as apoptosis and proliferation.

- Impact on Gene Expression : Long-term exposure can lead to significant changes in gene expression profiles related to metabolism and growth.

Research Applications

This compound has diverse applications across several fields:

- Chemistry : It serves as a protected amino acid derivative in peptide synthesis, facilitating the creation of complex peptides.

- Biology : Researchers study its effects on cellular processes to better understand metabolic disorders.

- Medicine : Investigated for potential roles in treating conditions like hypothyroidism and metabolic disorders .

- Industry : Utilized in pharmaceutical manufacturing and chemical product development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Thyroid Hormone Replacement Therapy : Clinical studies demonstrate its efficacy in treating hypothyroidism. Patients receiving Levothyroxine show improved metabolic rates and symptomatic relief from hypothyroid conditions .

- Cancer Research : Investigations into the antiproliferative effects of this compound derivatives suggest potential applications in cancer treatment. For instance, derivatives have shown enhanced anticancer activity against colorectal cancer cells with IC50 values indicating potent effects .

- Metabolic Disorders : Research indicates that this compound may play a role in managing obesity-related metabolic disorders by modulating energy expenditure and fat metabolism .

Propriétés

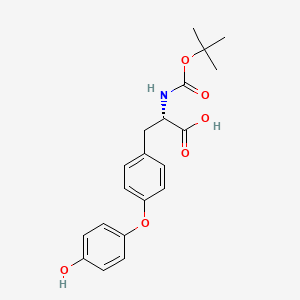

IUPAC Name |

(2S)-3-[4-(4-hydroxyphenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-20(2,3)27-19(25)21-17(18(23)24)12-13-4-8-15(9-5-13)26-16-10-6-14(22)7-11-16/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQLVQSODALTBB-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.